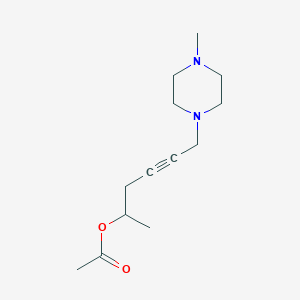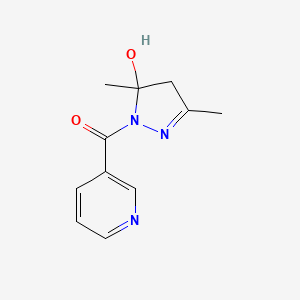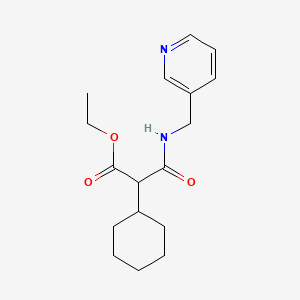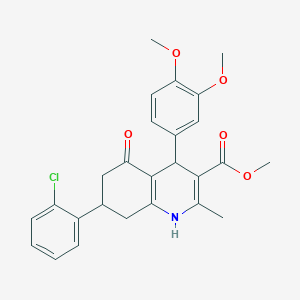![molecular formula C19H20N2O6S B5099425 4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B5099425.png)
4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methyl group and a carbamothioylamino group linked to a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps:
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbamothioylamino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Major Products
Oxidation: this compound can be converted to 4-carboxy-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid.
Reduction: The product would be 4-Methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The trimethoxybenzoyl moiety can interact with hydrophobic pockets in proteins, while the carbamothioylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog with similar structural features but lacking the carbamothioylamino group.
4-Methylbenzoic acid: Lacks the trimethoxybenzoyl and carbamothioylamino groups, making it less complex.
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with an ester group instead of the carbamothioylamino group.
Uniqueness
4-Methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the trimethoxybenzoyl and carbamothioylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
4-methyl-3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-10-5-6-11(18(23)24)7-13(10)20-19(28)21-17(22)12-8-14(25-2)16(27-4)15(9-12)26-3/h5-9H,1-4H3,(H,23,24)(H2,20,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWDTILQZTFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5099345.png)
![5-methyl-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5099349.png)

![1-allyl-5-{[(2,6-diethylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5099363.png)

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B5099397.png)

![2-(6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B5099409.png)
![2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide](/img/structure/B5099416.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5099440.png)
![N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5099441.png)

![N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5099454.png)
